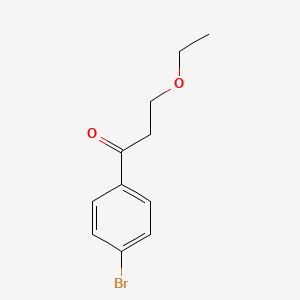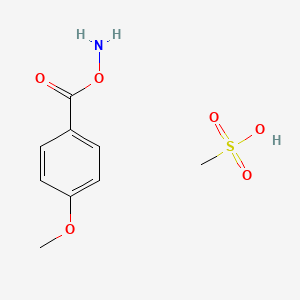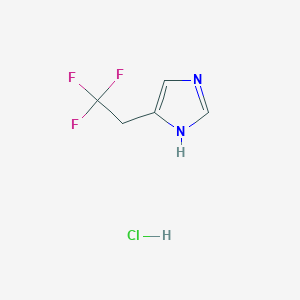
1-(4-Bromophenyl)-3-ethoxypropan-1-one
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-ethoxypropan-1-one is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom . The molecular formula is C9H9BrO .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroanalytical methods such as NMR and IR . The molecular weight is 213.071 .Applications De Recherche Scientifique
Optical and Charge Transport Properties
- The crystal structure geometry, optoelectronic, and charge transport properties of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one were explored using experimental techniques like UV–vis-NIR, X-ray diffraction, and Photoluminescence spectroscopy, alongside quantum chemical density functional theory calculations. These studies revealed the material's potential for use in various semiconductor devices due to its favorable linear optical, second and third-order nonlinear optical properties, and charge transport capabilities (Shkir et al., 2019).
Synthesis of Tertiary Amino Alcohols
- Research on the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides from 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds was conducted. These compounds, considered as Trihexyphenidyl analogs, highlight the compound's utility in organic chemistry and potential medicinal applications (Isakhanyan et al., 2008).
Nonlinear Optical Device Fabrication
- A study focused on a chalcone derivative related to 1-(4-Bromophenyl)-3-ethoxypropan-1-one, examining its suitability for nonlinear optical device applications. This involved characterizing the sample through various spectroscopic techniques and supporting the results with computational studies. The findings indicated the potential of this derivative for nonlinear optical applications due to its high first-order hyperpolarizability (Singh et al., 2019).
Organosilicon Polymer Synthesis
- The treatment of (4-bromophenyl)diethoxymethylsilane, a related compound, with magnesium in THF yielded poly[p-(ethoxymethylsilylene)phenylene], demonstrating the compound's potential in creating polymers with specific thermal properties and reactivity towards nucleophiles. Such polymers have diverse applications in materials science (Ohshita et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-ethoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWTQDFFOMRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)









